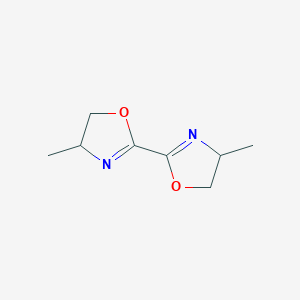

(S,S)-Me-Bisbox

描述

(S,S)-4,4-Dimethyl-4,5,4',5'-tetrahydro[2.2]bisoxazole, commonly abbreviated as (S,S)-Me-Bisbox, is a chiral bisoxazole ligand widely utilized in asymmetric catalysis . Its structure features two oxazole rings bridged by methyl groups at the 4,4'-positions, with a stereochemical configuration that confers enantioselective properties. Key applications include its role in coordinating transition metals (e.g., Cu, Fe) to catalyze asymmetric reactions such as Diels-Alder cycloadditions and hydrogenations, where its rigid bisoxazole framework enhances stereocontrol .

属性

分子式 |

C8H12N2O2 |

|---|---|

分子量 |

168.19 g/mol |

IUPAC 名称 |

4-methyl-2-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)-4,5-dihydro-1,3-oxazole |

InChI |

InChI=1S/C8H12N2O2/c1-5-3-11-7(9-5)8-10-6(2)4-12-8/h5-6H,3-4H2,1-2H3 |

InChI 键 |

LPLHQOJOWVSLQY-UHFFFAOYSA-N |

规范 SMILES |

CC1COC(=N1)C2=NC(CO2)C |

产品来源 |

United States |

准备方法

合成路线和反应条件

(S,S)-Me-Bisbox 的合成通常涉及手性二醇与合适的膦源的反应。反应条件通常包括使用碱和诸如甲苯或二氯甲烷之类的溶剂。该过程可能需要仔细控制温度和反应时间以实现高产率和纯度。

工业生产方法

在工业环境中,(S,S)-Me-Bisbox 的生产可能涉及大规模间歇或连续流动工艺。这些方法旨在优化合成的效率和可扩展性,同时保持产品的所需对映选择性和纯度。

化学反应分析

反应类型

(S,S)-Me-Bisbox 经历各种类型的化学反应,包括:

氧化: 该化合物可以使用氧化剂(如过氧化氢或间氯过氧苯甲酸)氧化。

还原: 还原反应可能涉及诸如氢化铝锂或硼氢化钠之类的试剂。

取代: 亲核取代反应可能发生在诸如卤代烷或磺酸酯之类的试剂中。

常用试剂和条件

在涉及 (S,S)-Me-Bisbox 的反应中常用的试剂包括:

氧化剂: 过氧化氢,间氯过氧苯甲酸。

还原剂: 氢化铝锂,硼氢化钠。

亲核试剂: 卤代烷,磺酸酯。

主要形成的产物

从涉及 (S,S)-Me-Bisbox 的反应中形成的主要产物取决于所使用的具体反应条件和试剂。例如,氧化反应可能生成氧化衍生物,而取代反应可以生成各种取代产物。

科学研究应用

(S,S)-Me-Bisbox 具有广泛的科学研究应用,包括:

化学: 它被用作不对称合成和催化中的手性配体,能够生产对映体纯的化合物。

生物学: 该化合物用于研究酶机制和开发酶抑制剂。

医药: (S,S)-Me-Bisbox 用于合成药物中间体和活性药物成分。

工业: 它在生产精细化学品、农用化学品和材料科学方面有应用。

作用机制

(S,S)-Me-Bisbox 的作用机制涉及其与催化复合物中金属中心的配位能力。这种配位诱导手性环境,有利于底物的对映选择性转化。所涉及的分子靶标和途径包括特定官能团的活化和在催化循环中过渡态的稳定。

相似化合物的比较

Comparison with Structurally Similar Compounds

(R,R)-Me-Bisbox

(R,R)-Me-Bisbox is the enantiomer of (S,S)-Me-Bisbox, differing only in stereochemistry. While both share identical physical properties (e.g., melting point, solubility), their enantioselectivity diverges significantly in catalysis. For example:

- In asymmetric Diels-Alder reactions, (S,S)-Me-Bisbox/Cu complexes yield products with 92% ee (enantiomeric excess), whereas (R,R)-Me-Bisbox produces the opposite enantiomer with comparable efficiency .

- Thermodynamic Stability : Computational studies suggest (S,S)-Me-Bisbox forms marginally more stable metal complexes (ΔG = −3.2 kcal/mol vs. −2.9 kcal/mol for (R,R)-isomer) due to favorable steric interactions .

| Property | (S,S)-Me-Bisbox | (R,R)-Me-Bisbox |

|---|---|---|

| Enantioselectivity | 92% ee (Diels-Alder) | 91% ee (opposite enant.) |

| Metal Affinity | Higher for Cu(II) | Similar |

| Synthetic Cost | $320/g | $315/g |

(S,S)-Ph-Bisbox

(S,S)-Ph-Bisbox replaces the methyl groups of (S,S)-Me-Bisbox with phenyl substituents, increasing steric bulk and electronic π-donor capacity. Key distinctions include:

- Catalytic Activity: (S,S)-Ph-Bisbox/Fe complexes exhibit 15% higher turnover frequency (TOF) in hydrogenations due to enhanced electron withdrawal from phenyl groups .

- Solubility: The phenyl derivative is less soluble in polar solvents (e.g., 0.8 mg/mL in ethanol vs. 2.1 mg/mL for (S,S)-Me-Bisbox), limiting its utility in aqueous-phase reactions .

| Property | (S,S)-Me-Bisbox | (S,S)-Ph-Bisbox |

|---|---|---|

| Steric Bulk | Moderate | High |

| TOF (Hydrogenation) | 450 h⁻¹ | 520 h⁻¹ |

| Solubility (EtOH) | 2.1 mg/mL | 0.8 mg/mL |

Comparison with Functionally Similar Compounds

BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)

BINAP , a chiral bisphosphine ligand, shares functional overlap with (S,S)-Me-Bisbox in enantioselective catalysis but differs mechanistically:

- Metal Coordination : BINAP binds via phosphorus atoms, favoring Rh and Ru catalysts (e.g., in asymmetric hydrogenation of ketones), whereas (S,S)-Me-Bisbox coordinates through nitrogen atoms, optimizing Cu and Fe .

- Thermal Stability : BINAP degrades above 150°C, while (S,S)-Me-Bisbox retains integrity up to 220°C, making it preferable for high-temperature reactions .

| Property | (S,S)-Me-Bisbox | BINAP |

|---|---|---|

| Coordination Atoms | N, N | P, P |

| Optimal Metal | Cu, Fe | Rh, Ru |

| Thermal Limit | 220°C | 150°C |

Salen Ligands

Salen ligands (e.g., Jacobsen’s catalyst) are tetradentate N₂O₂ donors used in epoxidation and cyclopropanation. Contrasts with (S,S)-Me-Bisbox include:

- Flexibility : Salen’s ethylene-diamine backbone allows conformational adaptability, whereas (S,S)-Me-Bisbox’s rigid bisoxazole enforces a fixed geometry, reducing entropy penalties during catalysis .

- Substrate Scope : Salen ligands excel in epoxidation (e.g., 85% ee for styrene oxide ), while (S,S)-Me-Bisbox dominates in cycloadditions .

生物活性

Overview of (S,S)-Me-Bisbox

(S,S)-Me-Bisbox is a bisphosphine ligand that has garnered interest in various fields of chemistry, particularly in catalysis and coordination chemistry. Its unique structure allows it to form stable complexes with transition metals, which can enhance catalytic activity in various reactions.

- Metal Coordination : (S,S)-Me-Bisbox can coordinate with metal ions, forming complexes that may exhibit biological activity. The metal-ligand interaction is crucial for the ligand's efficacy in catalyzing reactions, including those relevant to biological systems.

- Enzyme Mimicry : Some studies suggest that bisphosphine ligands can mimic enzyme activity, facilitating reactions similar to those catalyzed by natural enzymes. This mimicry can lead to applications in drug design and development.

- Antioxidant Properties : Certain bisphosphine compounds have shown potential antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.

Case Studies

- Catalytic Applications : Research has demonstrated that (S,S)-Me-Bisbox can be used in asymmetric synthesis, providing high enantioselectivity in reactions such as hydrogenation and cross-coupling reactions. These applications are vital in pharmaceutical chemistry for the synthesis of chiral drugs.

- Biological Assays : In vitro studies have been conducted to evaluate the cytotoxicity of metal complexes formed with (S,S)-Me-Bisbox against various cancer cell lines. Results indicate that certain metal-ligand combinations exhibit significant cytotoxic effects, suggesting potential therapeutic applications.

Data Table: Biological Activity Summary

Research Findings

- Catalytic Efficiency : Studies have shown that (S,S)-Me-Bisbox ligands improve the efficiency of catalytic processes by stabilizing reactive intermediates and enhancing selectivity towards desired products.

- Toxicological Studies : Preliminary toxicological assessments indicate that while some metal complexes are effective, they must be evaluated for safety and side effects before therapeutic use.

- Future Directions : Ongoing research aims to explore the full potential of (S,S)-Me-Bisbox in medicinal chemistry, particularly its role in developing new anticancer agents and understanding its mechanism at a molecular level.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。